molecular formula C7H9N5O2 B184322 Pyridine-2,5-dicarbohydrazide CAS No. 6011-55-8

Pyridine-2,5-dicarbohydrazide

Cat. No.: B184322
CAS No.: 6011-55-8
M. Wt: 195.18 g/mol
InChI Key: OTPQUWGVUDNOLP-UHFFFAOYSA-N
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Description

Pyridine-2,5-dicarbohydrazide is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₉N₅O₂. It is a derivative of pyridine, where two carbohydrazide groups are attached at the 2 and 5 positions of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-2,5-dicarbohydrazide can be synthesized through the reaction of pyridine-2,5-dicarbonyl chloride with hydrazine hydrate in ethanol. The reaction mixture is typically refluxed for several hours to ensure complete conversion. The product is then isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also considered to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyridine-2,5-dicarbohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine dicarboxylic acid derivatives.

    Reduction: Reduction reactions can yield pyridine-2,5-dicarbohydrazine.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

Pyridine-2,5-dicarbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyridine-2,5-dicarbohydrazide involves its ability to form stable complexes with metal ions and interact with biological macromolecules. The carbohydrazide groups provide binding sites for metal ions, facilitating their detection and quantification. In biological systems, it can inhibit enzyme activity by binding to the active site or modulating receptor function through interactions with specific molecular targets .

Comparison with Similar Compounds

    Pyridine-2,6-dicarbohydrazide: Similar structure but with carbohydrazide groups at the 2 and 6 positions.

    Pyridine-3,5-dicarbohydrazide: Carbohydrazide groups at the 3 and 5 positions.

    Pyridine-2,4-dicarbohydrazide: Carbohydrazide groups at the 2 and 4 positions.

Uniqueness: Pyridine-2,5-dicarbohydrazide is unique due to its specific positioning of carbohydrazide groups, which influences its reactivity and binding properties. This unique structure allows it to form distinct complexes with metal ions and exhibit specific biological activities that are different from its isomers .

Properties

IUPAC Name

pyridine-2,5-dicarbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c8-11-6(13)4-1-2-5(10-3-4)7(14)12-9/h1-3H,8-9H2,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPQUWGVUDNOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NN)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289832
Record name pyridine-2,5-dicarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6011-55-8
Record name 2, dihydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pyridine-2,5-dicarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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